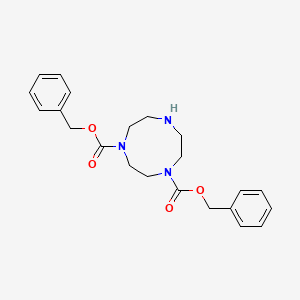
(2-Bromocyclopent-1-en-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromocyclopent-1-en-1-yl)methanol is an organic compound characterized by a bromine atom attached to a cyclopentene ring, which is further bonded to a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromocyclopent-1-en-1-yl)methanol typically involves the bromination of cyclopentene followed by the introduction of a methanol group. One common method includes:
Bromination of Cyclopentene: Cyclopentene is reacted with bromine in the presence of a solvent like dichloromethane to yield 2-bromocyclopentene.
Hydroxymethylation: The 2-bromocyclopentene is then treated with formaldehyde and a base such as sodium hydroxide to introduce the methanol group, forming this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing efficient purification techniques.
化学反応の分析
Types of Reactions: (2-Bromocyclopent-1-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form cyclopent-1-en-1-ylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products:
Oxidation: Formation of (2-Bromocyclopent-1-en-1-yl)formaldehyde.
Reduction: Formation of cyclopent-1-en-1-ylmethanol.
Substitution: Formation of (2-Aminocyclopent-1-en-1-yl)methanol or (2-Thiocyclopent-1-en-1-yl)methanol.
科学的研究の応用
(2-Bromocyclopent-1-en-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Bromocyclopent-1-en-1-yl)methanol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.
類似化合物との比較
Cyclopent-1-en-1-ylmethanol: Lacks the bromine atom, making it less reactive in substitution reactions.
(2-Chlorocyclopent-1-en-1-yl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
(2-Iodocyclopent-1-en-1-yl)methanol: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness: (2-Bromocyclopent-1-en-1-yl)methanol is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
121898-54-2 |
|---|---|
分子式 |
C6H9BrO |
分子量 |
177.04 g/mol |
IUPAC名 |
(2-bromocyclopenten-1-yl)methanol |
InChI |
InChI=1S/C6H9BrO/c7-6-3-1-2-5(6)4-8/h8H,1-4H2 |
InChIキー |
TZWYIKFZJLGJEB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C1)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


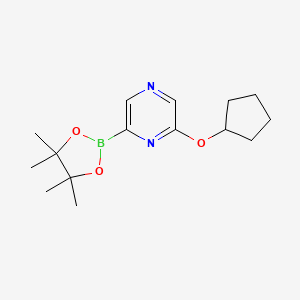
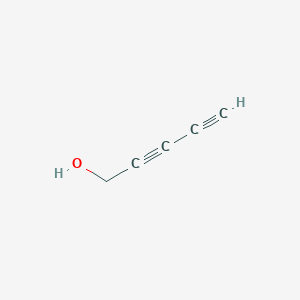


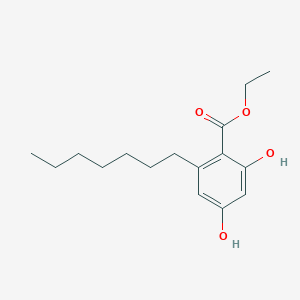
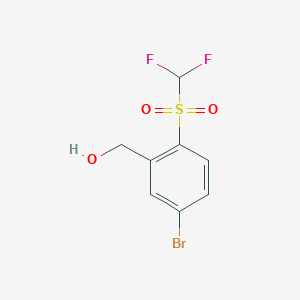

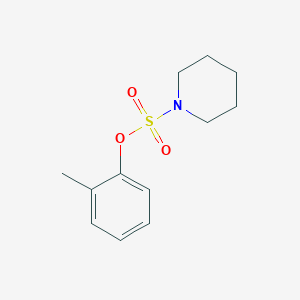
![3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13976552.png)
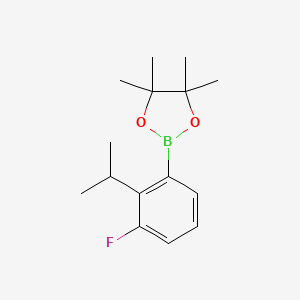

![(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B13976564.png)
